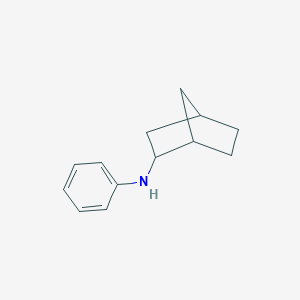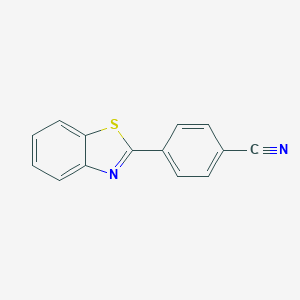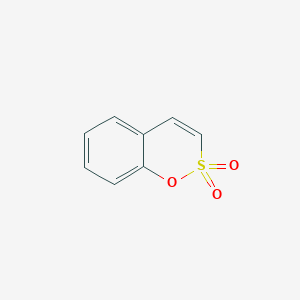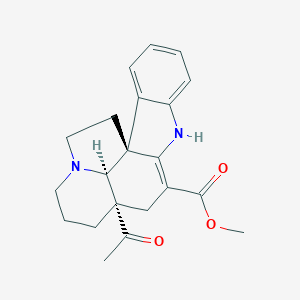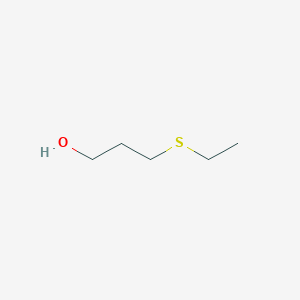
9,10-Dihydro-1,2-phenanthrenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydro-1,2-phenanthrenediamine, also known as DPD, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising area of study for researchers in various fields.
Wirkmechanismus
The mechanism of action of 9,10-Dihydro-1,2-phenanthrenediamine is not yet fully understood, but it is believed to involve the formation of a complex with metal ions, which can then be detected using fluorescence spectroscopy. This mechanism has been studied extensively and has been found to be effective in a range of applications.
Biochemical and Physiological Effects:
9,10-Dihydro-1,2-phenanthrenediamine has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of various enzymes and to induce apoptosis in cancer cells. In addition, 9,10-Dihydro-1,2-phenanthrenediamine has been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
9,10-Dihydro-1,2-phenanthrenediamine has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively detect metal ions. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment for detection.
Zukünftige Richtungen
There are several future directions for research on 9,10-Dihydro-1,2-phenanthrenediamine, including the development of new synthesis methods, the investigation of its potential applications in drug discovery and materials science, and the exploration of its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of 9,10-Dihydro-1,2-phenanthrenediamine for use in various applications.
In conclusion, 9,10-Dihydro-1,2-phenanthrenediamine is a promising area of study for researchers in various fields. Its potential applications in scientific research, as well as its range of biochemical and physiological effects, make it a valuable tool for investigating a variety of phenomena. With further research, 9,10-Dihydro-1,2-phenanthrenediamine has the potential to contribute to the development of new therapies and technologies in a range of fields.
Synthesemethoden
9,10-Dihydro-1,2-phenanthrenediamine can be synthesized using a variety of methods, including the reduction of 9,10-phenanthrenequinone with sodium borohydride or the reaction of 1,2-dibromo-9,10-phenanthrenequinone with ammonia. These methods have been used successfully to produce high-quality 9,10-Dihydro-1,2-phenanthrenediamine for research purposes.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydro-1,2-phenanthrenediamine has been studied for its potential use in a range of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a reagent for the synthesis of various organic compounds. In addition, 9,10-Dihydro-1,2-phenanthrenediamine has been found to have potential applications in the fields of biochemistry, pharmacology, and materials science.
Eigenschaften
CAS-Nummer |
18264-92-1 |
|---|---|
Produktname |
9,10-Dihydro-1,2-phenanthrenediamine |
Molekularformel |
C14H14N2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
9,10-dihydrophenanthrene-1,2-diamine |
InChI |
InChI=1S/C14H14N2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-4,7-8H,5-6,15-16H2 |
InChI-Schlüssel |
VNSDFQDTCWUTAH-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2N)N)C3=CC=CC=C31 |
Kanonische SMILES |
C1CC2=C(C=CC(=C2N)N)C3=CC=CC=C31 |
Synonyme |
9,10-Dihydro-1,2-phenanthrenediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




